![molecular formula C16H18N2O6 B2452594 2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-63-0](/img/structure/B2452594.png)
2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a unique chemical with the linear formula C16H18N2O6 . It has a molecular weight of 334.332 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. For example, compounds derived from visnaginone and khellinone have shown significant COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Advancements in Biginelli Reaction
The compound has been synthesized through a modified Biginelli reaction, showcasing new opportunities for creating functionalized pyrimidines, highlighting its role in expanding synthetic methodologies (Gein et al., 2020).
Ring Expansion Studies
Studies have also explored its transformation into other derivatives, demonstrating its versatility in organic synthesis. For instance, ring expansion techniques have converted it into methoxy- and cyano- derivatives, showcasing its potential in creating diverse molecular structures (Bullock et al., 1972).
Antimicrobial and Enzyme Assay Analysis
It serves as a precursor for synthesizing derivatives with significant antimicrobial activity. Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has shown notable antibacterial and antifungal effects, with some compounds exhibiting strong inhibition against specific bacterial strains (Tiwari et al., 2018).
Pharmacological Applications
Derivatives of this compound have been synthesized and evaluated for their potential antidiabetic, antihypertensive, and anti-inflammatory activities, showcasing its broad applicability in developing new therapeutic agents (Lalpara et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to certain indole-based compounds , it may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that related indole-based compounds have been shown to affect various cancer cell lines . They have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As mentioned earlier, related indole-based compounds have shown anticancer activity , but it’s unclear if this compound would have similar effects.
properties
IUPAC Name |
2-methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-9-13(15(19)22-6-5-21-2)14(18-16(20)17-9)10-3-4-11-12(7-10)24-8-23-11/h3-4,7,14H,5-6,8H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFDNANVAOGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.